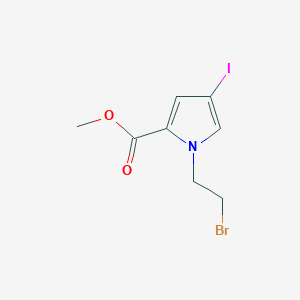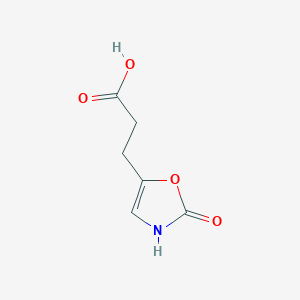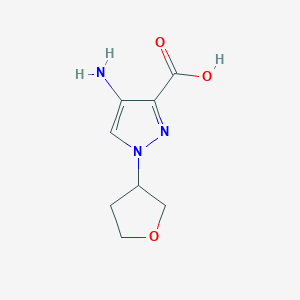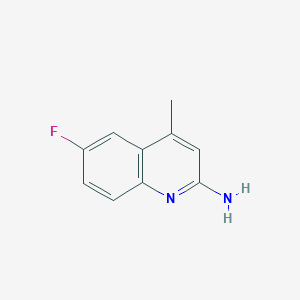
Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of both bromine and iodine atoms, which contribute to its unique chemical properties and reactivity. It is commonly used in various fields of scientific research due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrole derivatives and halogenated reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows the compound to participate in halogen bonding and other non-covalent interactions, which can influence its biological activity . Additionally, the ester group can undergo hydrolysis, releasing the active pyrrole derivative that can interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-Chloroethyl)-4-iodo-1H-pyrrole-2-carboxylate
- Methyl 1-(2-Bromoethyl)-4-fluoro-1H-pyrrole-2-carboxylate
- Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to similar compounds. The combination of these halogens allows for selective functionalization and diverse chemical transformations .
Properties
Molecular Formula |
C8H9BrINO2 |
|---|---|
Molecular Weight |
357.97 g/mol |
IUPAC Name |
methyl 1-(2-bromoethyl)-4-iodopyrrole-2-carboxylate |
InChI |
InChI=1S/C8H9BrINO2/c1-13-8(12)7-4-6(10)5-11(7)3-2-9/h4-5H,2-3H2,1H3 |
InChI Key |
CORBUKCCWPMZLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1CCBr)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine](/img/structure/B13342619.png)
![5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid](/img/structure/B13342621.png)

![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid](/img/structure/B13342634.png)
![2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13342642.png)








